molecular formula C11H15NO4S B12998147 Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate

Cat. No.: B12998147
M. Wt: 257.31 g/mol
InChI Key: YCTSNYJXEWOTCM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate is a complex organic compound with a unique structure that includes a cyano group, a methylene group, and a methylsulfonyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with a suitable cyclopentane derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions and improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cyclopentane derivatives. These products are often used as intermediates in further organic synthesis or as final products in various applications .

Scientific Research Applications

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfonyl group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and potential biological activities. This makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate (C11H15NO4S) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentane ring substituted with a cyano group and a methylsulfonyl moiety. This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown potent antibacterial effects against various strains, including multidrug-resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
4-Hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazideEscherichia coli15 µg/mL
Cyclopentane carboxylic acid derivativesMycobacterium tuberculosis5 µg/mL

This table highlights the potential of related compounds in combating bacterial infections.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related cyclopentanecarboxylic acid derivatives. The results indicated a significant reduction in inflammation markers in animal models when treated with these compounds, supporting further investigation into ethyl 3-cyano derivatives for therapeutic use.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in autoimmune conditions.
  • Direct Antimicrobial Action : The cyano group may play a critical role in disrupting microbial cell membranes or metabolic pathways.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 3-cyano-4-methylidene-3-methylsulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H15NO4S/c1-4-16-10(13)9-5-8(2)11(6-9,7-12)17(3,14)15/h9H,2,4-6H2,1,3H3

InChI Key

YCTSNYJXEWOTCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)C

Origin of Product

United States

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